molecular formula C9H11BF2O3 B1400644 (3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid CAS No. 1254118-57-4

(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid

Cat. No.: B1400644
CAS No.: 1254118-57-4
M. Wt: 215.99 g/mol
InChI Key: OJYQCEOUFIWWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C9H11BF2O3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluoro and fluoropropoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

The synthesis of (3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-hydroxyphenylboronic acid and 3-fluoropropyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Reaction Mechanism: The hydroxyl group of the phenylboronic acid undergoes nucleophilic substitution with the 3-fluoropropyl bromide, resulting in the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Chemical Reactions Analysis

(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Scientific Research Applications

(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid has several applications in scientific research:

    Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. This makes it valuable in the development of pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through bioconjugation techniques. This allows for the study of biological processes and the development of diagnostic tools.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide to form the desired carbon-carbon bond. The fluoro and fluoropropoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid can be compared with other similar boronic acid derivatives:

    3-Fluoro-4-isopropoxyphenylboronic acid: This compound has an isopropoxy group instead of a fluoropropoxy group. It exhibits similar reactivity in Suzuki-Miyaura coupling reactions but may have different steric and electronic properties.

    3-Fluoro-4-methoxyphenylboronic acid: This compound has a methoxy group instead of a fluoropropoxy group. It is less sterically hindered and may show different reactivity and selectivity in chemical reactions.

    4-Fluorophenylboronic acid: This simpler compound lacks the additional substituents on the phenyl ring. It is commonly used in Suzuki-Miyaura coupling reactions but may have different reactivity compared to this compound.

Properties

IUPAC Name

[3-fluoro-4-(3-fluoropropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c11-4-1-5-15-9-3-2-7(10(13)14)6-8(9)12/h2-3,6,13-14H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYQCEOUFIWWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCF)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.